molecular formula C15H14N2O B2806817 2-(3-methoxyphenyl)-3H-isoindol-1-imine CAS No. 312914-49-1

2-(3-methoxyphenyl)-3H-isoindol-1-imine

Cat. No.: B2806817
CAS No.: 312914-49-1
M. Wt: 238.29
InChI Key: GQTBDTFQFDPCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-3H-isoindol-1-imine is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group in this compound adds to its chemical versatility and potential for various applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 2-(3-Methoxyphenyl)isoindolin-1-imine is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . Allosteric binding sites are locations on the receptor where the binding of a molecule causes a conformational change, influencing the receptor’s interaction with its primary ligand.

Biochemical Pathways

The biochemical pathways affected by 2-(3-Methoxyphenyl)isoindolin-1-imine are primarily those involving dopamine signaling. Dopamine plays a significant role in the CNS where it influences a variety of behaviors, including reward, motivation, and motor control. The compound’s interaction with the dopamine receptor D2 can modulate these pathways and their downstream effects .

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have good affinities and some pharmacokinetic parameters

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-3H-isoindol-1-imine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 3-methoxybenzylamine, with a suitable reagent like phthalic anhydride. The reaction typically requires heating under reflux conditions in a suitable solvent, such as toluene or xylene, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-3H-isoindol-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups replacing the methoxy group.

Scientific Research Applications

2-(3-methoxyphenyl)-3H-isoindol-1-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-1H-indole: Similar structure but lacks the imine group.

    3-methoxyphenyl-1H-indole-2-carboxylate: Contains a carboxylate group instead of the imine group.

    4-(3-methoxyphenyl)piperazin-1-yl derivatives: Similar aromatic substitution but different core structure.

Uniqueness

2-(3-methoxyphenyl)-3H-isoindol-1-imine is unique due to the presence of the isoindole core structure combined with the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-13-7-4-6-12(9-13)17-10-11-5-2-3-8-14(11)15(17)16/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTBDTFQFDPCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.